2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
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Overview
Description
2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with a suitable pyrrole derivative in the presence of a base and a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: 2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.
Reduction: 2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to bind to specific sites with high affinity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrrolo[3,2-c]pyridine: Similar structure but lacks the methyl and aldehyde groups.
5-Chloro-1H-pyrrolo[2,3-b]pyridine: Different position of the chlorine atom and pyridine ring fusion.
6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine: Similar structure but with a different substitution pattern.
Uniqueness
2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and a promising candidate for various applications in research and industry .
Properties
Molecular Formula |
C9H7ClN2O |
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Molecular Weight |
194.62 g/mol |
IUPAC Name |
2-chloro-1-methylpyrrolo[3,2-c]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H7ClN2O/c1-12-8-2-3-11-4-6(8)7(5-13)9(12)10/h2-5H,1H3 |
InChI Key |
YPOMNDMIFJMLDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=NC=C2)C(=C1Cl)C=O |
Origin of Product |
United States |
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